Styrol-acryl-nitril

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

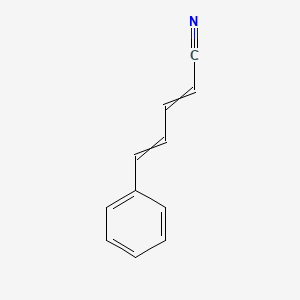

Structure

3D Structure

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

5-phenylpenta-2,4-dienenitrile |

InChI |

InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H |

InChI Key |

JDCCCHBBXRQRGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Technisches Handbuch zu Styrol-Acrylnitril (SAN): Ein umfassender Leitfaden zu den physikalischen und chemischen Eigenschaften

Für Forscher, Wissenschaftler und Fachleute in der Produktentwicklung

Dieses technische Handbuch bietet eine detaillierte Untersuchung der physikalischen und chemischen Eigenschaften von Styrol-Acrylnitril (SAN), einem weit verbreiteten thermoplastischen Copolymer. SAN ist bekannt für seine Transparenz, Steifigkeit und gute chemische Beständigkeit, was es zu einem Material der Wahl für eine Vielzahl von Anwendungen macht.[1][2] Dieses Dokument fasst quantitative Daten in übersichtlichen Tabellen zusammen, beschreibt detaillierte Versuchsprotokolle zur Charakterisierung seiner Eigenschaften und visualisiert grundlegende chemische Strukturen und Prozesse.

Chemische Struktur und Synthese

Styrol-Acrylnitril ist ein Copolymer, das typischerweise aus 70 % Styrol und 30 % Acrylnitril besteht, obwohl Produkte mit einem Acrylnitrilgehalt von 19 % bis 35 % auf dem europäischen Markt erhältlich sind.[1][3] Die Styrolkomponente verleiht dem Polymer Transparenz, Steifigkeit und gute Verarbeitbarkeit, während der Acrylnitrilanteil die chemische und thermische Beständigkeit erhöht.[4]

Die Synthese von SAN erfolgt durch radikalische Kettenpolymerisation.[1] Bei diesem Verfahren werden Radikale erzeugt, die die Doppelbindungen der Styrol- und Acrylnitril-Monomere angreifen und so eine wachsende Polymerkette initiieren. Der Prozess setzt sich fort, bis Abbruchreaktionen die Polymerisation beenden.

Abbildung 1: Vereinfachtes Schema der radikalischen Copolymerisation von Styrol und Acrylnitril zu SAN.

Abbildung 2: Chemische Struktur von Styrol-Acrylnitril (SAN).

Physikalische und Mechanische Eigenschaften

SAN weist im Vergleich zu reinem Polystyrol eine höhere Festigkeit, Härte, Kratzfestigkeit und thermische Beständigkeit auf.[1][3][5][6][7] Es ist ein transparenter Kunststoff mit hoher Lichtdurchlässigkeit.[5][7]

Tabelle 1: Allgemeine physikalische und mechanische Eigenschaften von SAN

| Eigenschaft | Wert | Einheit | Prüfnorm |

| Dichte | 1,08 | g/cm³ | ISO 1183 |

| Lichttransmission (bei 1 mm Wandstärke) | > 90 | % | - |

| Brechungsindex | 1,56 | - | ISO 489 |

| Zug-E-Modul | 3800 | MPa | ISO 527-1 |

| Streckspannung | 72 | MPa | ISO 527-1,2 |

| Bruchdehnung | 2,5 | % | - |

| Wasseraufnahme | 0,2 | % | ASTM D570 |

Hinweis: Die angegebenen Werte sind typische Werte und können je nach spezifischer Sorte und Verarbeitung variieren.

Thermische Eigenschaften

SAN besitzt eine gute Wärmeformbeständigkeit, die es für Anwendungen bei erhöhten Temperaturen geeignet macht.[6]

Tabelle 2: Thermische Eigenschaften von SAN

| Eigenschaft | Wert | Einheit | Prüfnorm |

| Wärmeformbeständigkeitstemperatur (HDT/A, 1.8 MPa) | 90 - 101 | °C | ISO 75-2 |

| Vicat-Erweichungstemperatur (VST/A120) | 110 | °C | ISO 306 |

| Glastemperatur | ca. 108 | °C | - |

| Längenausdehnungskoeffizient | 70 | 10⁻⁶/K | ISO 11359 |

| Wärmeleitfähigkeit | 0,17 | W/(K·m) | ISO 22007 |

Chemische Beständigkeit

SAN zeichnet sich durch eine gute chemische Beständigkeit gegenüber einer Vielzahl von Substanzen aus.[8]

Tabelle 3: Chemische Beständigkeit von SAN

| Beständig gegen | Nicht beständig gegen |

| Schwach saure und alkalische Lösungen | Konzentrierte Mineralsäuren |

| Diverse Lösungsmittel | Aromatische Kohlenwasserstoffe |

| Aliphatische Kohlenwasserstoffe | Chlorierte Kohlenwasserstoffe |

| Viele Fette und Öle | Ketone |

| Bleichmittel | Ester |

| Gängige Reinigungsmittel | Ether |

Experimentelle Protokolle

Die Charakterisierung der Eigenschaften von SAN erfolgt nach standardisierten Prüfverfahren. Nachfolgend werden die grundlegenden Schritte für einige der wichtigsten Tests beschrieben.

Abbildung 3: Allgemeiner Arbeitsablauf für die Kunststoffprüfung.

Zugversuch nach ISO 527-1/-2

Dieses Verfahren dient der Bestimmung der Zugeigenschaften von Kunststoffen.[11][12]

-

Probekörper: Standardisierte Probekörper (z.B. Typ 1A) werden verwendet.

-

Prüfmaschine: Eine Universalprüfmaschine mit Kraft- und Dehnungsmessung wird eingesetzt.[13]

-

Durchführung: Der Probekörper wird mit einer konstanten Geschwindigkeit bis zum Bruch gedehnt.[12]

-

Kennwerte: Aus der aufgezeichneten Spannungs-Dehnungs-Kurve werden Zugfestigkeit, Streckspannung, Bruchdehnung und der Zug-E-Modul ermittelt.[11][12]

Bestimmung der Wärmeformbeständigkeitstemperatur (HDT) nach ISO 75-2

Die HDT gibt die Temperatur an, bei der ein Probekörper unter einer bestimmten Last eine definierte Durchbiegung erreicht.[14][15]

-

Probekörper: Ein standardisierter Prüfkörper wird in eine Dreipunkt-Biegevorrichtung eingelegt.[16]

-

Belastung: Eine konstante Biegespannung (z.B. 1,80 MPa für Verfahren A) wird aufgebracht.[16]

-

Aufheizung: Der Probekörper wird in einem Wärmeträger (z.B. Silikonöl) mit einer konstanten Rate (z.B. 120 K/h) erhitzt.[14]

-

Messung: Die Temperatur, bei der eine definierte Durchbiegung erreicht wird, ist die HDT.[14]

Bestimmung der Vicat-Erweichungstemperatur (VST) nach ISO 306

Die VST ist die Temperatur, bei der eine Nadel mit kreisförmigem Querschnitt unter einer definierten Last 1 mm tief in den Probekörper eindringt.[4][17][18]

-

Probekörper: Ein flacher Probekörper mit einer Dicke zwischen 3 mm und 6,5 mm wird verwendet.[18]

-

Prüfgerät: Ein Gerät mit einer belasteten Nadel und einer Heizvorrichtung wird genutzt.[18]

-

Durchführung: Die Nadel wird mit einer definierten Kraft (z.B. 10 N für Verfahren A) auf den Probekörper aufgesetzt, der dann mit einer konstanten Rate (z.B. 50 K/h oder 120 K/h) erhitzt wird.[18][19]

-

Messung: Die Temperatur bei 1 mm Eindringtiefe ist die VST.[18]

Dichtebestimmung nach ISO 1183-1

Diese Norm beschreibt verschiedene Verfahren zur Dichtebestimmung von nicht verschäumten Kunststoffen.[3][8]

-

Verfahren A (Tauchverfahren): Die Dichte wird durch Wägen der Probe in Luft und anschließend in einer Immersionsflüssigkeit (z.B. Wasser) nach dem archimedischen Prinzip bestimmt.[9][20]

-

Proben: Blasenfreie feste Kunststoffproben werden verwendet.[6]

-

Berechnung: Die Dichte wird aus den gemessenen Massen und der bekannten Dichte der Immersionsflüssigkeit berechnet.[20]

Verarbeitung und Anwendungen

SAN wird überwiegend im Spritzgussverfahren verarbeitet, seltener durch Extrusion.[1] Aufgrund seiner vorteilhaften Eigenschaften findet es in zahlreichen Bereichen Anwendung:

-

Haushaltswaren: Küchenutensilien wie Salatschüsseln und -besteck.[1]

-

Automobilindustrie: Optikkörper für Sensoren und Reflektoren.[1]

-

Elektronik: Gehäuse und Abdeckungen.[11]

-

Bauwesen: Verglasungen für Industrietore.[1]

-

Optische Anwendungen: Lichtleiter.[1]

Zudem dient SAN als Rohstoff für die Compoundierung von Acrylnitril-Butadien-Styrol (ABS).[1]

Fazit

Styrol-Acrylnitril ist ein vielseitiger thermoplastischer Kunststoff, der eine attraktive Kombination aus Transparenz, mechanischer Festigkeit und chemischer Beständigkeit bietet. Seine Eigenschaften sind denen von Polystyrol überlegen, insbesondere in Bezug auf Festigkeit, Kratzfestigkeit und Temperaturbeständigkeit.[6][7] Die Kenntnis seiner detaillierten physikalischen und chemischen Eigenschaften sowie der standardisierten Prüfverfahren ist für die Materialauswahl und Produktentwicklung in forschungs- und wissenschaftsintensiven Branchen von entscheidender Bedeutung.

References

- 1. Styrol-Acrylnitril-Copolymer – Wikipedia [de.wikipedia.org]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. DIN EN ISO 1183-1 - 2019-09 - DIN Media [dinmedia.de]

- 4. zwickroell.com [zwickroell.com]

- 5. Polymerisation [u-helmich.de]

- 6. mehrabsanat.ir [mehrabsanat.ir]

- 7. DIN EN ISO 75-2 - 2013-08 - DIN Media [dinmedia.de]

- 8. eurolab.net [eurolab.net]

- 9. Dichte – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]

- 10. CAMPUSplastics | datasheet [campusplastics.com]

- 11. zwickroell.com [zwickroell.com]

- 12. Wissen - Mechanik - Zugversuch nach ISO 527 - Temeco [temeco.ch]

- 13. ISO 527 Norm: Zugversuch Kunststoff Schritt-für-Schritt Leitfaden - Barrus [barrus-testing.com]

- 14. Wärmeformbeständigkeit – Wikipedia [de.wikipedia.org]

- 15. zwickroell.com [zwickroell.com]

- 16. Wärmeformbeständigkeitstemperatur – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]

- 17. zwickroell.com [zwickroell.com]

- 18. Vicat-Erweichungstemperatur – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]

- 19. kern.de [kern.de]

- 20. Dichte von Feststoffen nach DIN EN ISO 1183-1 - GWP Kunststofflabor [gwp-kunststofflabor.de]

Synthese von Styrol-Acrylnitril-Copolymeren durch radikalische Polymerisation: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Styrol-Acrylnitril-Copolymere (SAN) sind aufgrund ihrer Transparenz, Steifigkeit und chemischen Beständigkeit weit verbreitete thermoplastische Kunststoffe.[1][2] Die Synthese dieser Copolymere erfolgt überwiegend durch radikalische Polymerisation, ein vielseitiges Verfahren, das die Herstellung von Materialien mit maßgeschneiderten Eigenschaften ermöglicht. Dieser technische Leitfaden bietet einen detaillierten Einblick in die Synthese von SAN-Copolymeren durch radikalische Polymerisation und richtet sich an Fachleute in Forschung und Entwicklung.

Grundlagen der radikalischen Copolymerisation von Styrol und Acrylnitril

Die radikalische Polymerisation von Styrol und Acrylnitril ist eine Kettenreaktion, die in drei Hauptphasen abläuft: Start, Wachstum und Abbruch.[3] Die Reaktion wird durch einen Initiator gestartet, der in Radikale zerfällt und eine Kettenreaktion auslöst, bei der Monomereinheiten nacheinander an die wachsende Polymerkette addiert werden.

Die Zusammensetzung und die Eigenschaften des resultierenden Copolymers hängen von den Reaktivitäten der beiden Monomere ab. Die Copolymerisationsparameter (Reaktivitätsverhältnisse r1 für Styrol und r2 für Acrylnitril) beschreiben die relative Neigung eines wachsenden Polymerradikals, mit demselben oder dem anderen Monomer zu reagieren. Für das System Styrol/Acrylnitril sind diese Werte typischerweise r1 > 1 und r2 < 1, was darauf hindeutet, dass ein Styrol-Radikal bevorzugt ein weiteres Styrol-Monomer addiert, während ein Acrylnitril-Radikal bevorzugt ein Styrol-Monomer addiert. Dies führt zur Bildung eines statistischen Copolymers.[4]

Synthesemethoden

Für die radikalische Polymerisation von SAN-Copolymeren werden hauptsächlich drei Verfahren eingesetzt: Masse-, Suspensions- und Emulsionspolymerisation. Jede Methode hat ihre eigenen Vor- und Nachteile in Bezug auf Reaktionskontrolle, Wärmeabfuhr und die endgültigen Polymereigenschaften.

Massepolymerisation

Bei der Massepolymerisation werden nur die Monomere und ein im Monomer löslicher Initiator ohne Lösungsmittel verwendet.[5] Dieses Verfahren führt zu einem sehr reinen Polymer, stellt jedoch hohe Anforderungen an die Wärmeabfuhr, da die Polymerisation exotherm ist und die Viskosität des Reaktionsmediums stark ansteigt (Gel-Effekt).[6]

Experimentelles Protokoll (Beispiel):

Ein typisches Protokoll für die Massepolymerisation von Styrol und Acrylnitril umfasst die folgenden Schritte:

-

Vorbereitung: Die Monomere Styrol und Acrylnitril werden durch Destillation unter Vakuum von Inhibitoren befreit.[6] Der Initiator, z. B. 2,2'-Azobisisobutyronitril (AIBN), wird aus Methanol umkristallisiert.[6]

-

Ansatz: Die gewünschten Mengen an Styrol, Acrylnitril und AIBN werden in Glasampullen eingewogen.[6]

-

Entgasung: Die Ampullen werden durch mehrere Gefrier-Pump-Tine-Zyklen entgast, um Sauerstoff zu entfernen, der als Inhibitor wirken kann.

-

Polymerisation: Die versiegelten Ampullen werden in einem thermostatisierten Bad bei einer konstanten Temperatur (z. B. 60 °C) für eine definierte Zeit erhitzt.

-

Aufarbeitung: Die Reaktion wird durch schnelles Abkühlen beendet. Das feste Polymer wird in einem geeigneten Lösungsmittel (z. B. Cyclohexanon) gelöst und durch Ausfällen in einem Nichtlösungsmittel (z. B. Methanol) isoliert und anschließend getrocknet.

Logischer Arbeitsablauf der Massepolymerisation:

Bildunterschrift: Schematischer Arbeitsablauf der SAN-Synthese mittels Massepolymerisation.

Suspensionspolymerisation

Bei der Suspensionspolymerisation werden die in Wasser unlöslichen Monomere durch starkes Rühren in einer wässrigen Phase dispergiert.[2] Ein im Monomer löslicher Initiator wird verwendet, sodass die Polymerisation in den einzelnen Monomertröpfchen stattfindet, die als kleine "Masse-Reaktoren" betrachtet werden können.[2] Suspendierhilfsmittel wie Polyvinylalkohol werden zugegeben, um ein Zusammenfließen der Tröpfchen zu verhindern.[7]

Experimentelles Protokoll (Beispiel):

-

Vorbereitung der wässrigen Phase: Ein Suspendierhilfsmittel (z. B. Polyvinylalkohol) wird in deionisiertem Wasser gelöst.[7]

-

Vorbereitung der organischen Phase: Der Initiator (z. B. Benzoylperoxid) wird in der Monomermischung aus Styrol und Acrylnitril gelöst.[7]

-

Polymerisation: Die organische Phase wird unter starkem Rühren zur wässrigen Phase gegeben, um eine Suspension von Monomertröpfchen zu bilden. Das Reaktionsgemisch wird auf die gewünschte Temperatur (z. B. 95 °C) erhitzt und für mehrere Stunden gerührt.[7]

-

Aufarbeitung: Nach Abschluss der Reaktion werden die gebildeten Polymerperlen abfiltriert, mit Wasser gewaschen, um das Suspendierhilfsmittel zu entfernen, und anschließend getrocknet.[7]

Emulsionspolymerisation

Die Emulsionspolymerisation ist ein heterogenes Verfahren, bei dem die Monomere in Wasser mithilfe eines Emulgators (Tensids) emulgiert werden. Der Initiator ist typischerweise wasserlöslich. Die Polymerisation findet hauptsächlich in den Mizellen statt, die mit Monomer beladen sind. Dieses Verfahren ermöglicht hohe Polymerisationsgeschwindigkeiten bei gleichzeitig hohen Molmassen und bietet eine exzellente Wärmeabfuhr.

Experimentelles Protokoll (Beispiel):

-

Vorbereitung: Eine wässrige Lösung, die einen Emulgator (z. B. Natriumdodecylsulfat, SDS) enthält, wird in einem Reaktor vorgelegt.[8]

-

Ansatz: Die Monomere Styrol und Acrylnitril werden zur wässrigen Phase gegeben.[8] Das System wird unter Stickstoffspülung für ca. 30 Minuten entgast und auf die Reaktionstemperatur (z. B. 70 °C) erhitzt.

-

Start der Polymerisation: Eine wässrige Lösung des Initiators (z. B. Kaliumperoxodisulfat, KPS) wird in den Reaktor injiziert, um die Polymerisation zu starten.[8]

-

Probenahme und Analyse: Während der Reaktion können Proben entnommen werden, um den Umsatz gravimetrisch und die Molmassenverteilung mittels Gelpermeationschromatographie (GPC) zu bestimmen.[8]

-

Aufarbeitung: Nach der gewünschten Reaktionszeit wird die Polymerisation durch Abkühlen und/oder Zugabe eines Inhibitors gestoppt. Das Polymer kann durch Ausfällen in einem Nichtlösungsmittel (z. B. Methanol) isoliert werden.[8]

Signalkaskade der radikalischen Polymerisation:

Bildunterschrift: Grundlegende Schritte der radikalischen Polymerisation.

Quantitative Daten und Einfluss von Reaktionsparametern

Die Eigenschaften des SAN-Copolymers, wie Molmasse, Polydispersitätsindex (PDI) und Zusammensetzung, werden maßgeblich durch die Reaktionsbedingungen beeinflusst.

Einfluss der Initiatorkonzentration

Eine Erhöhung der Initiatorkonzentration führt im Allgemeinen zu einer höheren Polymerisationsgeschwindigkeit, da mehr radikalische Zentren erzeugt werden. Gleichzeitig resultiert dies jedoch in einer geringeren mittleren Molmasse des Polymers, da mehr Polymerketten gleichzeitig wachsen und die Wahrscheinlichkeit für Abbruchreaktionen steigt. Der PDI kann ebenfalls beeinflusst werden; bei höheren Initiatorkonzentrationen kann er ansteigen.

Tabelle 1: Einfluss der AIBN-Konzentration auf die Massepolymerisation von Styrol (Beispieldaten)

| [AIBN] (mol/L) | Umsatz nach 3h (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.005 | ~15 | >200,000 | ~1.8 |

| 0.010 | ~25 | ~150,000 | ~1.9 |

| 0.050 | ~50 | ~80,000 | ~2.1 |

| 0.100 | >60 | <60,000 | ~2.3 |

Hinweis: Die in dieser Tabelle dargestellten Werte sind beispielhaft und können je nach exakten experimentellen Bedingungen variieren.

Einfluss der Monomerzusammensetzung im Feed

Die Zusammensetzung des Copolymers wird direkt durch das Verhältnis der Monomere im Reaktionsansatz (Feed) und deren Reaktivitätsverhältnisse bestimmt. Aufgrund der unterschiedlichen Reaktivitäten von Styrol und Acrylnitril weicht die Zusammensetzung des Copolymers in der Regel von der des Monomer-Feeds ab, außer am azeotropen Punkt (ca. 61 Mol-% Styrol).[9]

Tabelle 2: Zusammenhang zwischen Monomer-Feed und Copolymer-Zusammensetzung (Beispieldaten)

| Styrol im Feed (Mol-%) | Acrylnitril im Feed (Mol-%) | Styrol im Copolymer (Mol-%) | Acrylnitril im Copolymer (Mol-%) |

| 80 | 20 | > 80 | < 20 |

| 61 | 39 | ~ 61 | ~ 39 |

| 40 | 60 | < 40 | > 60 |

| 20 | 80 | < 20 | > 80 |

Hinweis: Diese Tabelle illustriert den allgemeinen Trend. Die exakten Werte hängen von den Reaktivitätsverhältnissen bei der jeweiligen Reaktionstemperatur ab.

Molmassenverteilung

Die Molmassenverteilung eines Polymers wird durch den Polydispersitätsindex (PDI) charakterisiert, das Verhältnis aus dem gewichtsmittleren (Mw) und dem zahlenmittleren (Mn) Molekulargewicht. Bei der konventionellen radikalischen Polymerisation liegt der PDI typischerweise bei 1,5 bis 2,0 oder höher. Techniken der kontrollierten radikalischen Polymerisation, wie die Atom Transfer Radical Polymerization (ATRP), können SAN-Copolymere mit einem deutlich niedrigeren PDI (< 1.2) erzeugen, was zu Materialien mit homogeneren Eigenschaften führt.[10]

Tabelle 3: Typische Molmassen und PDIs für SAN-Copolymere aus verschiedenen Verfahren

| Polymerisationsmethode | Typische Mn ( g/mol ) | Typischer PDI (Mw/Mn) |

| Massepolymerisation | 50.000 - 200.000 | 1.8 - 2.5 |

| Suspensionspolymerisation | 50.000 - 150.000 | 2.0 - 3.0 |

| Emulsionspolymerisation | 100.000 - 500.000 | 1.5 - 2.5 |

| Kontrollierte radikalische Polymerisation (z.B. RATRP) | Einstellbar (z.B. 10.000 - 100.000) | < 1.2 |

Hinweis: Die Werte in dieser Tabelle sind repräsentative Bereiche und können je nach spezifischen Reaktionsbedingungen stark variieren.[10]

Fazit

Die radikalische Polymerisation ist ein robustes und vielseitiges Verfahren zur Synthese von Styrol-Acrylnitril-Copolymeren. Durch die Wahl der Polymerisationsmethode (Masse, Suspension, Emulsion) und die gezielte Einstellung von Reaktionsparametern wie Initiatorkonzentration und Monomerverhältnis können die Eigenschaften des resultierenden SAN-Copolymers, insbesondere die Molmasse, der Polydispersitätsindex und die chemische Zusammensetzung, gezielt gesteuert werden. Ein tiefgreifendes Verständnis der zugrundeliegenden Kinetik und der experimentellen Protokolle ist entscheidend für die Entwicklung von SAN-Materialien mit spezifischen Eigenschaftsprofilen für anspruchsvolle Anwendungen.

References

- 1. agilent.com [agilent.com]

- 2. Suspension polymerization - Wikipedia [en.wikipedia.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. fiveable.me [fiveable.me]

- 5. scribd.com [scribd.com]

- 6. daneshyari.com [daneshyari.com]

- 7. scribd.com [scribd.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Technischer Leitfaden zum Polymerisationsmechanismus von Styrol-Acrylnitril (SAN) und dem Einfluss der Monomerverhältnisse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieses Dokument bietet einen detaillierten technischen Einblick in die Copolymerisation von Styrol-Acrylnitril (SAN), den zugrunde liegenden Polymerisationsmechanismus und den entscheidenden Einfluss des Monomerverhältnisses auf die physikalischen und chemischen Eigenschaften des resultierenden Copolymers.

Einleitung

Styrol-Acrylnitril-Copolymere (SAN) sind thermoplastische Kunststoffe, die aufgrund ihrer Transparenz, Steifigkeit, hohen Festigkeit und guten chemischen Beständigkeit in zahlreichen Anwendungsbereichen eingesetzt werden.[1][2][3][4][5] Sie übertreffen reines Polystyrol in Bezug auf thermische Beständigkeit und Kratzfestigkeit.[1][3][6] Die Eigenschaften von SAN können gezielt durch die Variation des Verhältnisses der beiden Monomerkomponenten, Styrol und Acrylnitril, eingestellt werden.[2] Typische Zusammensetzungen enthalten 70-80 % Styrol und 20-30 % Acrylnitril.[1] Produkte auf dem europäischen Markt sind mit einem Acrylnitrilgehalt von 19 % bis 35 % erhältlich.[1][6]

Polymerisationsmechanismus

Die Synthese von SAN erfolgt typischerweise durch eine radikalische Copolymerisation.[7] Bei diesem Kettenwachstumsmechanismus werden Styrol- und Acrylnitril-Monomere an eine wachsende Polymerkette mit einem aktiven radikalischen Zentrum addiert. Der Prozess lässt sich in drei Hauptphasen unterteilen: Start, Wachstum und Abbruch.

2.1. Start (Initiierung) Die Polymerisation wird durch einen Initiator gestartet, der thermisch oder photochemisch zerfällt und dabei freie Radikale bildet.[8] Gängige Initiatoren sind beispielsweise Azobisisobutyronitril (AIBN) oder Dibenzoylperoxid (BPO). Das entstandene Radikal (R•) reagiert mit einem Monomermolekül (Styrol oder Acrylnitril) und erzeugt so ein aktives Kettenende.

2.2. Wachstum (Propagation) Die radikalische Kette wächst durch die sukzessive Anlagerung weiterer Monomermoleküle. Da es sich um eine Copolymerisation handelt, konkurrieren Styrol (M₁) und Acrylnitril (M₂) um die Anlagerung an das wachsende Kettenende. Es sind vier verschiedene Wachstumsreaktionen möglich:

-

Ein an Styrol endendes Radikal reagiert mit einem Styrol-Monomer (~M₁• + M₁ → ~M₁M₁•)

-

Ein an Styrol endendes Radikal reagiert mit einem Acrylnitril-Monomer (~M₁• + M₂ → ~M₁M₂•)

-

Ein an Acrylnitril endendes Radikal reagiert mit einem Styrol-Monomer (~M₂• + M₁ → ~M₂M₁•)

-

Ein an Acrylnitril endendes Radikal reagiert mit einem Acrylnitril-Monomer (~M₂• + M₂ → ~M₂M₂•)

Die relativen Geschwindigkeiten dieser Reaktionen werden durch die Reaktivitätsverhältnisse r₁ und r₂ beschrieben.

2.3. Abbruch (Termination) Das Kettenwachstum wird durch die Reaktion zweier radikalischer Kettenenden beendet, entweder durch Kombination (Zusammenschluss der beiden Ketten) oder durch Disproportionierung (Übertragung eines Wasserstoffatoms von einer Kette auf die andere, was zu einer gesättigten und einer ungesättigten Kette führt).

Kinetik der Copolymerisation und Reaktivitätsverhältnisse

Die Zusammensetzung des Copolymers hängt vom Monomerverhältnis im Reaktionsgemisch und den Reaktivitätsverhältnissen (r₁ für Styrol und r₂ für Acrylnitril) ab. Diese Verhältnisse geben an, wie schnell ein radikalisches Kettenende mit einem Monomer der gleichen Art im Vergleich zu einem Monomer der anderen Art reagiert.

-

r₁ = k₁₁ / k₁₂ : Verhältnis der Geschwindigkeitskonstanten für die Reaktion eines Styrol-Radikals mit Styrol (k₁₁) und Acrylnitril (k₁₂).

-

r₂ = k₂₂ / k₂₁ : Verhältnis der Geschwindigkeitskonstanten für die Reaktion eines Acrylnitril-Radikals mit Acrylnitril (k₂₂) und Styrol (k₂₁).

Für das System Styrol/Acrylnitril liegen die Reaktivitätsverhältnisse typischerweise bei:

-

r₁ (Styrol) ≈ 0,4

-

r₂ (Acrylnitril) ≈ 0,04

Da beide Werte kleiner als 1 sind, neigen beide Radikale dazu, bevorzugt mit dem jeweils anderen Monomer zu reagieren. Dies führt zu einer Tendenz zur alternierenden Anordnung der Monomere im Copolymer. Das Produkt r₁ * r₂ ist sehr klein, was diese Tendenz bestätigt. Da Styrol (r₁) reaktiver ist als Acrylnitril (r₂), wird es tendenziell schneller in die Polymerkette eingebaut.

Abbildung 1: Allgemeiner Mechanismus der radikalischen Polymerisation.

Einfluss des Monomerverhältnisses auf die Polymereigenschaften

Der Anteil an Acrylnitril in der Polymerkette ist der entscheidende Faktor, der die finalen Eigenschaften des SAN-Copolymers bestimmt. Eine Erhöhung des Acrylnitrilgehalts führt im Allgemeinen zu einer Verbesserung der mechanischen und thermischen Eigenschaften sowie der chemischen Beständigkeit.

| Eigenschaft | Einfluss eines höheren Acrylnitril-Anteils | Begründung |

| Mechanische Festigkeit | Zunahme von Zugfestigkeit und Steifigkeit | Die polaren Nitrilgruppen (-C≡N) im Acrylnitril führen zu starken intermolekularen Dipol-Dipol-Wechselwirkungen zwischen den Polymerketten, was die kohäsive Energie erhöht. |

| Thermische Beständigkeit | Erhöhung der Glasübergangstemperatur (Tg) | Die stärkeren intermolekularen Kräfte und die steifere Polymerkette durch die Nitrilgruppen schränken die Kettenbeweglichkeit ein, was mehr thermische Energie erfordert, um den gummiartigen Zustand zu erreichen. |

| Chemische Beständigkeit | Verbesserte Beständigkeit gegenüber Ölen, Fetten und einigen Lösungsmitteln | Die polaren Nitrilgruppen machen das Polymer widerstandsfähiger gegen unpolare Lösungsmittel. |

| Schlagzähigkeit | Leichte Abnahme | Ein höherer Acrylnitril-Anteil kann zu einer erhöhten Sprödigkeit führen. |

| Verarbeitung | Höhere Viskosität der Schmelze | Die stärkeren intermolekularen Kräfte erhöhen die Viskosität, was höhere Verarbeitungstemperaturen erfordern kann. |

| Farbe | Leichte Gelbfärbung | Ein höherer Acrylnitrilgehalt kann zu einer leichten Gelbfärbung des ansonsten transparenten Polymers führen. |

Quantitative Daten

Die folgende Tabelle fasst typische Eigenschaftswerte für SAN-Copolymere mit unterschiedlichem Acrylnitrilgehalt zusammen. Die Werte sind als Richtwerte zu verstehen, da sie auch von der Molmasse und der Verarbeitung abhängen.

| Eigenschaft | Einheit | SAN (19% AN) | SAN (25% AN) | SAN (30% AN) | SAN (35% AN) | Prüfnorm |

| Dichte | g/cm³ | ca. 1,08 | ca. 1,08 | 1,08 | ca. 1,09 | ISO 1183 |

| Glasübergangstemperatur (Tg) | °C | ca. 105 | ca. 108 | 110 | ca. 112 | ISO 11357 |

| Vicat-Erweichungstemperatur (B50) | °C | 101 | 104 | 106 | 108 | ISO 306 |

| Zug-E-Modul | MPa | 3.600 | 3.700 | 3.800 | 3.900 | ISO 527-2 |

| Streckspannung | MPa | 68 | 70 | 72 | 74 | ISO 527-2 |

| Bruchdehnung | % | 2,5 | 2,3 | 2,0 | 1,8 | ISO 527-2 |

| Kerbschlagzähigkeit (Charpy, 23°C) | kJ/m² | 12 | 11 | 10 | 9 | ISO 179/1eA |

(Daten kompiliert aus verschiedenen Hersteller-Datenblättern und Fachliteratur)

Abbildung 2: Einfluss eines steigenden Acrylnitril-Gehalts auf die Eigenschaften von SAN.

Experimentelle Protokolle

Die Synthese von SAN kann durch verschiedene Verfahren der radikalischen Polymerisation erfolgen, darunter Masse-, Lösungs-, Suspensions- und Emulsionspolymerisation. Die Wahl des Verfahrens beeinflusst die Reaktionskontrolle, die Molmassenverteilung und die Aufarbeitung des Polymers.

Beispielprotokoll: Radikalische Lösungspolymerisation

Dieses Protokoll beschreibt die Synthese von SAN im Labormaßstab mittels Lösungspolymerisation.

Materialien:

-

Styrol (destilliert zur Entfernung des Inhibitors)

-

Acrylnitril (destilliert)

-

Toluol (wasserfrei)

-

Azobisisobutyronitril (AIBN) (umkristallisiert)

-

Methanol (zur Fällung)

-

Rundkolben mit Rückflusskühler, Magnetrührer, Heizbad, Stickstoffeinlass

Durchführung:

-

Ein 250-ml-Dreihalskolben wird mit einem Rückflusskühler, einem Stickstoffeinlass und einem Septum ausgestattet und im Vakuum ausgeheizt.

-

Nach dem Abkühlen wird der Kolben mit Stickstoff belüftet.

-

Die gewünschten Mengen an Styrol und Acrylnitril (z.B. für ein 70:30 Gewichtsverhältnis) und 100 ml Toluol werden in den Kolben gegeben.

-

Die Lösung wird 20 Minuten lang mit einem leichten Stickstoffstrom durchspült, um Sauerstoff zu entfernen.

-

Der Initiator AIBN (z.B. 0,1 mol% bezogen auf die Gesamtmonomermenge) wird zugegeben.

-

Das Reaktionsgemisch wird unter Rühren in einem Ölbad auf 70 °C erhitzt.

-

Die Polymerisation wird für eine definierte Zeit (z.B. 6 Stunden) durchgeführt. Die Viskosität der Lösung nimmt dabei zu.

-

Die Reaktion wird durch schnelles Abkühlen in einem Eisbad gestoppt.

-

Die viskose Polymerlösung wird langsam in ein Becherglas mit einem Überschuss an Methanol (ca. 800 ml) getropft, um das Copolymer auszufällen.

-

Das ausgefallene weiße SAN-Copolymer wird abfiltriert, mehrmals mit frischem Methanol gewaschen und im Vakuumtrockenschrank bei 60 °C bis zur Gewichtskonstanz getrocknet.

Charakterisierung des Copolymers

-

Zusammensetzung: Die exakte Zusammensetzung des Copolymers kann mittels ¹H-NMR-Spektroskopie bestimmt werden, indem die Integrale der aromatischen Protonen des Styrols mit denen der aliphatischen Protonen beider Monomere verglichen werden.

-

Molmasse und Molmassenverteilung: Diese werden mittels Gelpermeationschromatographie (GPC) bestimmt.

-

Thermische Eigenschaften: Die Glasübergangstemperatur (Tg) wird mittels Dynamischer Differenzkalorimetrie (DSC) ermittelt.

Abbildung 3: Experimenteller Arbeitsablauf für die SAN-Synthese und -Charakterisierung.

Schlussfolgerung

Der Polymerisationsmechanismus von SAN ist eine radikalische Copolymerisation, deren Kinetik durch die Reaktivitätsverhältnisse der Monomere bestimmt wird. Das Monomerverhältnis von Styrol zu Acrylnitril ist der entscheidende Parameter zur Steuerung der Materialeigenschaften. Ein höherer Acrylnitrilanteil verbessert die Festigkeit, die thermische Beständigkeit und die chemische Resistenz, was SAN zu einem vielseitigen Werkstoff für anspruchsvolle Anwendungen macht. Die gezielte Synthese und Charakterisierung von SAN-Copolymeren mit definierten Monomerverhältnissen ermöglicht die Entwicklung maßgeschneiderter Materialien für spezifische Anforderungen in Forschung und Industrie.

References

- 1. Styrol-Acrylnitril-Copolymer – Wikipedia [de.wikipedia.org]

- 2. mcm-systeme.de [mcm-systeme.de]

- 3. cdn02.plentymarkets.com [cdn02.plentymarkets.com]

- 4. Styrol-Acrylnitril-Copolymer SAN - Buechler GesmbH [buechler.at]

- 5. ensingerplastics.com [ensingerplastics.com]

- 6. Styrol-Acrylnitril [chemie.de]

- 7. tu-chemnitz.de [tu-chemnitz.de]

- 8. ichemlab.at [ichemlab.at]

Technischer Leitfaden zur Löslichkeit von Styrol-Acrylnitril (SAN) in organischen Lösungsmitteln

Einführung

Styrol-Acrylnitril (SAN) ist ein amorpher, thermoplastischer Copolymer, der für seine Transparenz, Steifigkeit, hohe Festigkeit und gute chemische Beständigkeit bekannt ist.[1][2] Diese Eigenschaften werden maßgeblich durch das Verhältnis von Styrol- zu Acrylnitril-Monomereinheiten in der Polymerkette bestimmt.[2][3] Die Löslichkeit von SAN ist ein entscheidender Faktor für seine Verarbeitung und Anwendung, beispielsweise bei der Herstellung von Filmen, Beschichtungen oder bei der Lösungspolymerisation. Dieses Dokument bietet eine detaillierte technische Übersicht über die Löslichkeit von SAN in verschiedenen organischen Lösungsmitteln, die zugrunde liegenden thermodynamischen Prinzipien und experimentelle Methoden zur Bestimmung der Löslichkeit.

Die grundlegende Regel der Löslichkeit, "Ähnliches löst sich in Ähnlichem", ist auch hier von zentraler Bedeutung. Die Löslichkeit eines Polymers in einem Lösungsmittel wird durch die freie Enthalpie der Mischung (ΔG_M) bestimmt, die sich aus enthalpischen (ΔH_M) und entropischen (ΔS_M) Beiträgen zusammensetzt (ΔG_M = ΔH_M - TΔS_M).[4][5] Während der entropische Beitrag die Auflösung im Allgemeinen begünstigt, hängt der enthalpische Beitrag von der Ähnlichkeit der intermolekularen Wechselwirkungskräfte zwischen Polymer und Lösungsmittel ab.[5] Ein nützliches Werkzeug zur Vorhersage dieser Wechselwirkungen sind die Löslichkeitsparameter.

Hansen-Löslichkeitsparameter (HSP)

Die Hansen-Löslichkeitsparameter bieten eine verfeinerte Methode zur Vorhersage der Löslichkeit, indem sie den Hildebrand-Gesamtlöslichkeitsparameter (δt) in drei Komponenten aufteilen:

-

δp (Polar): Energie aus permanenten Dipol-Dipol-Wechselwirkungen.[6][7]

-

δh (Wasserstoffbrückenbindung): Energie aus Wasserstoffbrückenbindungen.[6][7]

Die Gesamtbeziehung lautet: δt² = δd² + δp² + δh².[8] Ein Polymer gilt als löslich in einem Lösungsmittel, wenn die Hansen-Parameter der beiden Substanzen ausreichend ähnlich sind. Dies wird durch den Abstand (Ra) der Parameter im dreidimensionalen Hansen-Raum quantifiziert.[7][9]

Quantitative Löslichkeitsdaten

Die Löslichkeit von SAN hängt stark von seiner Zusammensetzung ab, insbesondere vom Acrylnitril (AN)-Gehalt.[10][11] SAN-Copolymere sind in der Regel in polaren Lösungsmitteln löslich, während sie gegen unpolare aliphatische Kohlenwasserstoffe, einige Alkohole und Wasser beständig sind.[12][13]

Tabelle 1: Allgemeine Löslichkeit von Styrol-Acrylnitril (SAN)

| Klasse des Lösungsmittels | Gute Lösungsmittel | Grenzfälle / Quellungsmittel | Schlechte Lösungsmittel / Nichtlöser |

| Ketone | Aceton, Methylethylketon (MEK)[12][14] | - | - |

| Ester | Ethylacetat | - | - |

| Chlorkohlenwasserstoffe | Dichlormethan (DCM)[15], Chloroform[12], 1,1,2,2-Tetrachlorethan[16] | - | Tetrachlorkohlenstoff[12] |

| Aromaten | Toluol, o-Dichlorbenzol[16] | Benzol[17] | - |

| Ether | Tetrahydrofuran (THF)[14] | Diethylether[12] | - |

| Amide | Dimethylformamid (DMF)[14] | - | - |

| Nitrile | Acetonitril[12] | - | - |

| Alkohole | - | - | Ethanol, Methanol[12] |

| Kohlenwasserstoffe | - | - | Benzin, Hexan[12] |

| Andere | Pyridin[12] | - | Wasser[13][16] |

Tabelle 2: Hansen-Löslichkeitsparameter (HSP) für SAN und ausgewählte Lösungsmittel (Einheiten in MPa⁰·⁵)

Hinweis: Die HSP-Werte für SAN können je nach AN-Gehalt und Molekulargewicht variieren. Die hier angegebenen Werte sind repräsentativ.

| Substanz | δd (Dispersion) | δp (Polar) | δh (H-Brücke) |

| SAN (ca. 25-30% AN) | 18.6 - 19.5 | 8.0 - 9.2 | 3.5 - 4.1 |

| Aceton | 15.5 | 10.4 | 7.0 |

| Methylethylketon (MEK) | 16.0 | 9.0 | 5.1 |

| Ethylacetat | 15.8 | 5.3 | 7.2 |

| Toluol | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichlormethan | 17.0 | 7.3 | 7.1 |

| Dimethylformamid (DMF) | 17.4 | 13.7 | 11.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| n-Hexan | 14.9 | 0.0 | 0.0 |

Visualisierungen

Logische Beziehung der HSP-basierten Löslichkeit

Abbildung 1: Konzept der Hansen-Löslichkeitssphäre.

Experimenteller Arbeitsablauf zur Bestimmung von HSP

Abbildung 2: Vereinfachter Arbeitsablauf zur experimentellen Bestimmung von HSP.

Experimentelle Protokolle

Protokoll 1: Bestimmung der Gleichgewichtslöslichkeit (Schüttelkolben-Methode)

Diese Methode dient der Bestimmung der maximalen Menge eines Polymers, die sich bei einer bestimmten Temperatur in einem Lösungsmittel lösen kann.[18][19]

Materialien:

-

SAN-Copolymer (getrocknet, definierte Partikelgröße)

-

Ausgewähltes organisches Lösungsmittel (hoher Reinheitsgrad)

-

Analysenwaage

-

Glasfläschchen mit Schraubverschluss (z.B. 20 mL)

-

Thermostatierter Schüttler oder Magnetrührer in einem Temperaturbad

-

Zentrifuge

-

Spritzen und Spritzenfilter (PTFE, Porengröße 0.22 µm)

-

Analysegerät zur Konzentrationsbestimmung (z.B. UV-Vis-Spektrometer, HPLC oder gravimetrisch nach Verdampfen des Lösungsmittels)

Durchführung:

-

Probenvorbereitung: Eine überschüssige Menge an getrocknetem SAN-Copolymer wird exakt in ein Glasfläschchen eingewogen.[20]

-

Lösungsmittelzugabe: Ein definiertes Volumen oder eine definierte Masse des Lösungsmittels wird in das Fläschchen gegeben.[20]

-

Äquilibrierung: Das Fläschchen wird fest verschlossen und in den thermostatisierten Schüttler bei der gewünschten Temperatur (z.B. 25 °C) eingespannt. Die Probe wird für eine ausreichende Zeit geschüttelt (typischerweise 24-72 Stunden), um sicherzustellen, dass sich ein Gleichgewicht zwischen gelöstem und ungelöstem Polymer einstellt.

-

Phasentrennung: Nach der Äquilibrierung wird die Probe ruhen gelassen, damit sich der ungelöste Feststoff absetzen kann. Zur Beschleunigung kann die Probe zentrifugiert werden.

-

Probenahme: Eine Aliquote der überstehenden, klaren Lösung wird vorsichtig mit einer Spritze entnommen und durch einen Spritzenfilter filtriert, um alle ungelösten Partikel zu entfernen.[18]

-

Analyse: Die Konzentration des gelösten SAN in der filtrierten Probe wird mit einer geeigneten analytischen Methode bestimmt. Bei der gravimetrischen Methode wird eine bekannte Menge der Lösung eingewogen, das Lösungsmittel im Vakuumofen verdampft und der verbleibende Polymerrückstand gewogen.

-

Berechnung: Die Löslichkeit wird in der Regel in g/100 mL oder g/L angegeben.

Protokoll 2: Experimentelle Bestimmung der Hansen-Löslichkeitsparameter (HSP)

Diese Methode basiert auf der Beobachtung der Interaktion des Polymers mit einer Reihe von Lösungsmitteln mit bekannten HSP-Werten.[21][22]

Materialien:

-

SAN-Copolymer

-

Eine Serie von 40-50 organischen Lösungsmitteln mit gut charakterisierten und breit gefächerten HSP-Werten (δd, δp, δh).

-

Reagenzgläser oder kleine Fläschchen mit Verschlüssen.

-

HSP-Analyse-Software (z.B. HSPiP) oder grafische Methoden.

Durchführung:

-

Probenvorbereitung: In jedes Reagenzglas wird eine kleine, gleiche Menge SAN gegeben (z.B. 0.1 g).

-

Lösungsmittelzugabe: Zu jeder Probe wird ein definiertes Volumen des jeweiligen Testlösungsmittels gegeben (z.B. 2 mL).

-

Beobachtung: Die Proben werden verschlossen, geschüttelt und bei konstanter Temperatur für ca. 24 Stunden stehen gelassen.

-

Bewertung und Klassifizierung: Jede Probe wird visuell beurteilt und in eine von zwei Kategorien eingeteilt:

-

"Gut" (Score = 1): Das Polymer hat sich vollständig gelöst.

-

"Schlecht" (Score = 0): Das Polymer ist ungelöst oder nur gequollen.[22]

-

-

Dateneingabe: Die bekannten HSP-Werte der Testlösungsmittel werden zusammen mit den zugehörigen Scores (1 oder 0) in die Analysesoftware eingegeben.

-

Berechnung: Die Software berechnet iterativ den Mittelpunkt (δd, δp, δh des Polymers) und den Radius (R₀) einer Kugel im dreidimensionalen Hansen-Raum, die die "guten" Lösungsmittel bestmöglich von den "schlechten" Lösungsmitteln trennt.[22] Das Zentrum dieser Kugel repräsentiert die Hansen-Löslichkeitsparameter des zu testenden SAN-Copolymers.

Zusammenfassung

Die Löslichkeit von Styrol-Acrylnitril-Copolymeren ist ein komplexes, aber vorhersagbares Phänomen, das stark von der chemischen Ähnlichkeit zwischen Polymer und Lösungsmittel abhängt. Der Acrylnitrilgehalt des Copolymers ist hierbei ein Schlüsselfaktor, der die Polarität und damit das Löslichkeitsverhalten maßgeblich beeinflusst. Die Hansen-Löslichkeitsparameter bieten ein robustes theoretisches Gerüst zur Quantifizierung dieser Ähnlichkeit und zur gezielten Auswahl geeigneter Lösungsmittel. Experimentelle Methoden wie die Schüttelkolben-Methode und die systematische Bestimmung der HSP ermöglichen eine präzise Charakterisierung und Validierung der Löslichkeitseigenschaften für spezifische SAN-Typen und Anwendungen in Forschung und Industrie.

References

- 1. Styrol-Acrylnitril-Copolymer – Wikipedia [de.wikipedia.org]

- 2. chemie-schule.de [chemie-schule.de]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameters [stenutz.eu]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scipoly.com [scipoly.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. specialchem.com [specialchem.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Solubility Measurements | USP-NF [uspnf.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Technischer Leitfaden zu den thermischen Eigenschaften von SAN-Copolymeren in Abhängigkeit des Acrylnitrilgehalts

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der thermischen Eigenschaften von Styrol-Acrylnitril (SAN)-Copolymeren, mit besonderem Fokus auf den Einfluss unterschiedlicher Acrylnitril (AN)-Gehalte. SAN-Copolymere sind transparente, steife Thermoplaste, deren thermische Beständigkeit maßgeblich durch das Verhältnis der beiden Monomerkomponenten bestimmt wird.[1][2][3] Das Verständnis dieser Zusammenhänge ist für die Materialauswahl und Prozessoptimierung in anspruchsvollen Anwendungsbereichen von entscheidender Bedeutung.

Einfluss des Acrylnitrilgehalts auf die thermischen Schlüsseleigenschaften

Der Acrylnitril-Anteil in kommerziell erhältlichen SAN-Copolymeren liegt typischerweise zwischen 19 % und 35 %.[4][5] Eine Erhöhung des AN-Gehalts führt im Allgemeinen zu einer Verbesserung der thermischen Stabilität, der chemischen Beständigkeit und der Festigkeit des Copolymers.[2]

Glasübergangstemperatur (Tg)

Die Glasübergangstemperatur ist eine der wichtigsten thermischen Eigenschaften von amorphen Polymeren wie SAN. Sie markiert den Übergang von einem harten, glasartigen Zustand in einen weicheren, gummielastischen Zustand. Der AN-Gehalt hat einen signifikanten Einfluss auf die Tg. Mit steigendem AN-Anteil erhöht sich die Glasübergangstemperatur des SAN-Copolymers. Dies ist auf die stärkeren intermolekularen Wechselwirkungen der polaren Nitrilgruppen im Acrylnitril zurückzuführen, die die Kettenbeweglichkeit einschränken.

Vicat-Erweichungstemperatur (VST)

Die Vicat-Erweichungstemperatur ist ein Maß für die obere Gebrauchstemperatur eines Kunststoffs unter einer definierten Last. Ähnlich wie die Glasübergangstemperatur steigt auch die VST mit zunehmendem Acrylnitrilgehalt an, was auf eine verbesserte Formbeständigkeit bei höheren Temperaturen hindeutet.

Wärmeformbeständigkeitstemperatur (HDT)

Die Wärmeformbeständigkeitstemperatur gibt die Temperatur an, bei der sich ein Prüfkörper unter einer bestimmten Biegebelastung um einen definierten Betrag durchbiegt.[5][6][7] Auch hier zeigt sich ein positiver Zusammenhang mit dem Acrylnitrilgehalt. SAN-Copolymere mit einem höheren AN-Anteil weisen eine höhere HDT auf und können somit unter Last bei höheren Temperaturen eingesetzt werden.

Linearer Wärmeausdehnungskoeffizient (CLTE)

Der lineare Wärmeausdehnungskoeffizient beschreibt die Längenänderung eines Materials bei einer Temperaturänderung.[8] Für SAN-Copolymere ist davon auszugehen, dass der CLTE mit steigendem Acrylnitrilgehalt tendenziell abnimmt. Die stärkeren intermolekularen Kräfte in AN-reicheren Copolymeren führen zu einer geringeren thermischen Ausdehnung.

Quantitative Daten zu den thermischen Eigenschaften

Obwohl der allgemeine Trend des Einflusses des Acrylnitrilgehalts auf die thermischen Eigenschaften bekannt ist, sind detaillierte, systematische Datensätze, die einen breiten Bereich von AN-Konzentrationen abdecken, in öffentlich zugänglichen Quellen rar. Die nachfolgenden Tabellen fassen typische Werte für kommerziell erhältliche SAN-Typen zusammen. Es ist zu beachten, dass diese Werte je nach Hersteller, spezifischer Rezeptur (z. B. Additive) und Verarbeitung variieren können.

Tabelle 1: Typische thermische Eigenschaften von SAN-Copolymeren

| Eigenschaft | Prüfnorm | Typischer Wert (ca. 25-30% AN) |

| Glasübergangstemperatur (Tg) | ISO 11357-2 | 105 - 110 °C |

| Vicat-Erweichungstemperatur (VST/B50) | ISO 306 | 100 - 106 °C[9] |

| Wärmeformbeständigkeit (HDT/B, 0.45 MPa) | ISO 75-2 | 90 - 101 °C[9] |

| Linearer Wärmeausdehnungskoeffizient | DIN 53752 | 6,0 - 8,0 x 10⁻⁵ K⁻¹[9] |

| Wärmeleitfähigkeit | DIN 52612 | ca. 0,17 W/(m·K)[9] |

Experimentelle Protokolle

Die Bestimmung der thermischen Eigenschaften von SAN-Copolymeren erfolgt nach standardisierten Prüfverfahren.

Bestimmung der Glasübergangstemperatur mittels Dynamischer Differenzkalorimetrie (DSC)

Die DSC ist eine gängige Methode zur Bestimmung der Glasübergangstemperatur.

-

Probenvorbereitung: Eine kleine Menge des SAN-Copolymers (typischerweise 5-10 mg) wird in einen Aluminiumtiegel eingewogen.

-

Messdurchführung: Die Probe wird in einem DSC-Gerät einem kontrollierten Heiz- und Abkühlzyklus unterworfen. Ein typisches Programm umfasst ein erstes Aufheizen, um die thermische Vorgeschichte zu löschen, gefolgt von einem kontrollierten Abkühlen und einem zweiten Aufheizen mit einer konstanten Heizrate (z. B. 10 K/min).

-

Datenauswertung: Die Glasübergangstemperatur wird aus der zweiten Aufheizkurve als die Temperatur am Wendepunkt des endothermen Stufenwechsels im Wärmefluss bestimmt.

Bestimmung der Vicat-Erweichungstemperatur (VST) nach ISO 306

Dieses Verfahren bestimmt die Temperatur, bei der ein Kunststoff unter einer definierten Last zu erweichen beginnt.[10][11][12][13][14]

-

Prüfkörper: Quadratische oder runde Prüfkörper mit einer Dicke zwischen 3 mm und 6,5 mm.[10]

-

Versuchsaufbau: Ein Prüfkörper wird in einem Heizbad (typischerweise Silikonöl) platziert. Eine Nadel mit einer kreisförmigen Fläche von 1 mm² wird mit einer definierten Kraft (Verfahren A: 10 N; Verfahren B: 50 N) auf den Prüfkörper aufgesetzt.[10]

-

Durchführung: Das Heizbad wird mit einer konstanten Rate (50 K/h oder 120 K/h) erwärmt.[10]

-

Messergebnis: Die Vicat-Erweichungstemperatur ist die Temperatur, bei der die Nadel 1 mm tief in den Prüfkörper eingedrungen ist.[10]

Bestimmung der Wärmeformbeständigkeitstemperatur (HDT) nach ISO 75

Die HDT charakterisiert die Formbeständigkeit eines Kunststoffs unter einer Biegebelastung bei steigender Temperatur.[1][6][7][15]

-

Prüfkörper: Rechteckige Prüfkörper mit definierten Abmessungen (z.B. 80 mm x 10 mm x 4 mm).[15]

-

Versuchsaufbau: Der Prüfkörper wird in einer Dreipunkt-Biegevorrichtung in einem Heizbad platziert. Eine definierte Biegespannung wird aufgebracht (Verfahren A: 1,80 MPa; Verfahren B: 0,45 MPa).[6]

-

Durchführung: Das Heizbad wird mit einer konstanten Rate von 2 K/min erwärmt.[1]

-

Messergebnis: Die HDT ist die Temperatur, bei der der Prüfkörper eine definierte Durchbiegung erreicht.[6]

Bestimmung des linearen Wärmeausdehnungskoeffizienten mittels Thermomechanischer Analyse (TMA)

Die TMA misst die Dimensionsänderungen eines Materials als Funktion der Temperatur.

-

Probenvorbereitung: Ein kleiner, präzise gefertigter Prüfkörper wird in das TMA-Gerät eingelegt.

-

Messdurchführung: Die Probe wird mit einer konstanten, geringen Kraft belastet und mit einer definierten Heizrate erwärmt.

-

Datenauswertung: Der lineare Wärmeausdehnungskoeffizient wird aus der Steigung der Längenänderungskurve in Abhängigkeit von der Temperatur berechnet.

Visualisierungen

Die folgenden Diagramme illustrieren die logischen Zusammenhänge und experimentellen Arbeitsabläufe.

Abbildung 1: Zusammenhang zwischen Monomeren und thermischen Eigenschaften.

Abbildung 2: Experimenteller Arbeitsablauf zur Bestimmung der Vicat-Erweichungstemperatur.

Abbildung 3: Experimenteller Arbeitsablauf zur Bestimmung der Wärmeformbeständigkeit.

References

- 1. kern.de [kern.de]

- 2. firstmold.com [firstmold.com]

- 3. Copolymer SAN - Stanplex [stanplex.pl]

- 4. Styrol-Acrylnitril [chemie.de]

- 5. Styrol-Acrylnitril-Copolymer – Wikipedia [de.wikipedia.org]

- 6. zwickroell.com [zwickroell.com]

- 7. Wärmeformbeständigkeit – Wikipedia [de.wikipedia.org]

- 8. mcm-systeme.de [mcm-systeme.de]

- 9. koenig-kunststoffe.de [koenig-kunststoffe.de]

- 10. Vicat-Erweichungstemperatur – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]

- 11. Leitfaden zur Verarbeitung von Biokunststoffen [ifbb-knvb.wp.hs-hannover.de]

- 12. zwickroell.com [zwickroell.com]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 14. kern.de [kern.de]

- 15. Wärmeformbeständigkeitstemperatur – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]

Umfassender technischer Leitfaden zu spektroskopischen Analysemethoden für Styrol-Acrylnitril (SAN)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten spektroskopischen Techniken zur Charakterisierung von Styrol-Acrylnitril (SAN)-Copolymeren. SAN ist ein weit verbreiteter thermoplastischer Kunststoff, dessen physikalische und chemische Eigenschaften stark von seiner Zusammensetzung und Mikrostruktur abhängen. Eine präzise analytische Kontrolle ist daher für die Qualitätssicherung und Materialentwicklung unerlässlich.

Einleitung

Styrol-Acrylnitril (SAN) ist ein Copolymer, das aus den Monomeren Styrol und Acrylnitril hergestellt wird.[1] Die Eigenschaften dieses transparenten und steifen Kunststoffs, wie Festigkeit, thermische Beständigkeit und chemische Resistenz, werden maßgeblich durch das Verhältnis der beiden Monomer-Einheiten in der Polymerkette bestimmt.[1] Spektroskopische Methoden sind unverzichtbare Werkzeuge zur qualitativen und quantitativen Analyse von SAN, da sie detaillierte Informationen über die molekulare Struktur und Zusammensetzung liefern.

Dieser technische Leitfaden konzentriert sich auf drei zentrale spektroskopische Verfahren:

-

Fourier-Transform-Infrarotspektroskopie (FTIR)

-

Raman-Spektroskopie

-

Kernspinresonanzspektroskopie (NMR)

Für jede Methode werden die grundlegenden Prinzipien, detaillierte experimentelle Protokolle, Daten zur Peakzuordnung und Anwendungsbeispiele zur quantitativen Analyse von SAN vorgestellt.

Fourier-Transform-Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie ist eine schnelle und leistungsstarke Methode zur Identifizierung von Polymeren und zur Bestimmung ihrer chemischen Zusammensetzung.[2] Sie basiert auf der Absorption von Infrarotstrahlung durch molekulare Schwingungen. Jede funktionelle Gruppe in einem Molekül absorbiert bei einer charakteristischen Frequenz, was zu einem einzigartigen "Fingerabdruck"-Spektrum führt.[3]

Experimentelles Protokoll: ATR-FTIR-Analyse von SAN

Die Technik der abgeschwächten Totalreflexion (ATR) ist für die Analyse von festen Polymerproben besonders geeignet, da sie in der Regel keine Probenvorbereitung erfordert.[4]

Geräte und Materialien:

-

FTIR-Spektrometer mit ATR-Zubehör (z. B. mit Diamant- oder Zinkselenid-Kristall)

-

SAN-Probe (z. B. als Granulat, Folie oder Formteil)

-

Reinigungslösungsmittel (z. B. Isopropanol oder Ethanol)

-

Fusselfreie Tücher

Vorgehensweise:

-

Reinigung des ATR-Kristalls: Stellen Sie sicher, dass die Oberfläche des ATR-Kristalls sauber ist. Reinigen Sie sie mit einem mit Isopropanol oder Ethanol angefeuchteten, fusselfreien Tuch und lassen Sie sie vollständig trocknen.

-

Hintergrundmessung: Führen Sie eine Hintergrundmessung ohne Probe durch, um die Absorption durch die Umgebungsluft (CO₂, H₂O) zu kompensieren.

-

Probenaufbringung: Platzieren Sie die SAN-Probe direkt auf dem ATR-Kristall und stellen Sie sicher, dass ein guter Kontakt zwischen der Probe und dem Kristall besteht. Üben Sie mit der Anpressvorrichtung einen gleichmäßigen Druck auf die Probe aus.[2]

-

Spektrenaufnahme: Nehmen Sie das FTIR-Spektrum der Probe auf. Typische Messparameter sind ein Wellenzahlbereich von 4000–650 cm⁻¹, eine Auflösung von 4 cm⁻¹ und die Akkumulation von 16 bis 32 Scans, um das Signal-Rausch-Verhältnis zu verbessern.

-

Reinigung: Entfernen Sie die Probe und reinigen Sie den ATR-Kristall wie in Schritt 1 beschrieben.

Datenpräsentation: Charakteristische FTIR-Absorptionsbanden von SAN

Die charakteristischen Absorptionsbanden im FTIR-Spektrum von SAN ermöglichen eine eindeutige Identifizierung des Copolymers. Die quantitative Analyse, insbesondere die Bestimmung des Acrylnitril-Gehalts, kann durch das Verhältnis der Intensitäten der Nitril-Bande zu einer stabilen Styrol-Bande erfolgen.[5]

| Wellenzahl (cm⁻¹) | Zuordnung der Schwingung | Monomer-Einheit |

| ~ 3025 | Aromatische C-H-Streckschwingung | Styrol |

| ~ 2924 | Aliphatische C-H-Streckschwingung | Styrol & Acrylnitril |

| ~ 2237 | C≡N-Streckschwingung (Nitrilgruppe) | Acrylnitril |

| ~ 1602 | Aromatische C=C-Streckschwingung | Styrol |

| ~ 1493 | Aromatische C=C-Streckschwingung | Styrol |

| ~ 1452 | CH₂-Deformationsschwingung | Styrol & Acrylnitril |

| ~ 758 | Aromatische C-H-Deformationsschwingung (out-of-plane) | Styrol |

| ~ 700 | Aromatische C-H-Deformationsschwingung (out-of-plane) | Styrol |

Tabelle basierend auf Daten aus[5][6][7][8].

Quantitative Analyse mittels FTIR

Zur Bestimmung des Acrylnitril (AN)-Anteils in SAN kann das Verhältnis der Peakflächen oder -höhen der charakteristischen Nitrilbande bei ~2237 cm⁻¹ und einer Referenzbande des Styrols (z. B. bei 700 cm⁻¹) herangezogen werden.[5]

Vorgehensweise:

-

Erstellen Sie eine Kalibrierkurve mit SAN-Standards bekannten AN-Gehalts.

-

Messen Sie die FTIR-Spektren der Standards und der unbekannten Probe.

-

Bestimmen Sie für jedes Spektrum das Verhältnis der Absorbanz (Höhe oder Fläche) des Peaks bei 2237 cm⁻¹ zu dem des Peaks bei 700 cm⁻¹.

-

Tragen Sie dieses Verhältnis gegen den bekannten AN-Gehalt der Standards auf, um eine Kalibriergerade zu erhalten.

-

Ermitteln Sie den AN-Gehalt der unbekannten Probe anhand ihres Absorbanzverhältnisses und der Kalibriergeraden.

Raman-Spektroskopie

Die Raman-Spektroskopie ist eine komplementäre Technik zur FTIR-Spektroskopie, die ebenfalls auf molekularen Schwingungen beruht.[9] Sie ist besonders empfindlich gegenüber unpolaren Bindungen und symmetrischen Schwingungen, wie sie in den aromatischen Ringen des Styrols vorkommen.[3] Ein großer Vorteil der Raman-Spektroskopie ist die geringe Störung durch Wasser, was die Analyse von wässrigen Suspensionen oder Emulsionen erleichtert.[9]

Experimentelles Protokoll: Raman-Analyse von SAN

Die Probenvorbereitung für die Raman-Spektroskopie ist in der Regel minimal.[10] Moderne Handspektrometer ermöglichen sogar eine schnelle Identifizierung vor Ort.[11][12]

Geräte und Materialien:

-

Raman-Spektrometer (Tisch- oder Handgerät) mit geeigneter Anregungswellenlänge (z. B. 785 nm, um Fluoreszenz zu minimieren)

-

SAN-Probe (z. B. Granulat, Pulver, Formteil)

-

Objektträger (optional)

Vorgehensweise:

-

Geräte-Setup: Schalten Sie das Raman-Spektrometer ein und lassen Sie es warmlaufen. Wählen Sie die geeigneten Messparameter (Laserleistung, Integrationszeit, Anzahl der Akkumulationen).

-

Probenplatzierung: Platzieren Sie die SAN-Probe direkt unter dem Laserfokus des Spektrometers. Bei Pulvern kann die Probe auf einen Objektträger gegeben werden.

-

Fokussierung: Fokussieren Sie den Laser auf die Probenoberfläche, um ein maximales Raman-Signal zu erhalten.

-

Spektrenaufnahme: Starten Sie die Messung. Die Aufnahme eines Spektrums dauert in der Regel nur wenige Sekunden bis Minuten.[12]

-

Datenanalyse: Vergleichen Sie das aufgenommene Spektrum mit Referenzspektren aus einer Datenbank zur Identifizierung des Polymers.

Datenpräsentation: Charakteristische Raman-Shifts von SAN

Das Raman-Spektrum von SAN wird von den Schwingungen der Styrol-Einheiten dominiert. Die Nitril-Bande ist im Raman-Spektrum oft schwächer als im IR-Spektrum.

| Raman-Shift (cm⁻¹) | Zuordnung der Schwingung | Monomer-Einheit |

| ~ 3055 | Aromatische C-H-Streckschwingung | Styrol |

| ~ 2910 | Aliphatische C-H-Streckschwingung | Styrol & Acrylnitril |

| ~ 2240 | C≡N-Streckschwingung (Nitrilgruppe) | Acrylnitril |

| ~ 1602 | Aromatische Ring-Streckschwingung | Styrol |

| ~ 1450 | CH₂-Deformationsschwingung | Styrol & Acrylnitril |

| ~ 1001 | Aromatische Ring-Atmungsschwingung (symmetrisch) | Styrol |

| ~ 795 | Aromatische C-H-Deformationsschwingung | Styrol |

| ~ 619 | Aromatische Ring-Deformationsschwingung | Styrol |

Tabelle basierend auf Daten aus[13][14][15].

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist die leistungsstärkste Methode zur detaillierten Strukturaufklärung von Copolymeren.[16] Sie ermöglicht nicht nur die Bestimmung der Copolymer-Zusammensetzung, sondern liefert auch Informationen über die Sequenzverteilung der Monomere (z. B. alternierend, statistisch oder in Blöcken) und die Taktizität des Polymers.

Experimentelles Protokoll: ¹H-NMR-Analyse zur Bestimmung der SAN-Zusammensetzung

Die ¹H-NMR-Spektroskopie ist besonders nützlich für die quantitative Analyse, da die Signalintensität direkt proportional zur Anzahl der detektierten Protonen ist.[17]

Geräte und Materialien:

-

NMR-Spektrometer (z. B. 400 MHz oder höher)

-

NMR-Röhrchen (5 mm)

-

SAN-Copolymer-Probe (ca. 20 mg)[18]

-

Deuteriertes Lösungsmittel (z. B. Chloroform-d, CDCl₃)

-

Pipetten und Vials

-

Vortexmischer oder Ultraschallbad

Vorgehensweise:

-

Probenvorbereitung: Wiegen Sie ca. 20 mg der getrockneten SAN-Probe in ein Vial ein.[18]

-

Lösen der Probe: Geben Sie ca. 0,6–0,7 mL deuteriertes Lösungsmittel (z. B. CDCl₃) hinzu und lösen Sie die Probe vollständig, gegebenenfalls unter leichtem Erwärmen oder im Ultraschallbad.

-

Transfer ins NMR-Röhrchen: Übertragen Sie die klare Lösung mit einer Pipette in ein sauberes, trockenes NMR-Röhrchen.

-

NMR-Messung:

-

Führen Sie das NMR-Röhrchen in das Spektrometer ein.

-

Stimmen Sie die Sonde ab und shimmen Sie das Magnetfeld, um eine optimale Auflösung zu erzielen.

-

Nehmen Sie das ¹H-NMR-Spektrum auf. Stellen Sie eine ausreichende Relaxationsverzögerung (d1) sicher (z. B. 5 Sekunden), um eine genaue Quantifizierung zu gewährleisten.

-

-

Datenverarbeitung:

-

Führen Sie eine Phasen- und Basislinienkorrektur des Spektrums durch.

-

Integrieren Sie die relevanten Signale.

-

Datenpräsentation: ¹H-NMR Chemische Verschiebungen für SAN

Die Zusammensetzung des Copolymers kann durch den Vergleich der Integralflächen der aromatischen Protonen des Styrols mit den aliphatischen Protonen der Polymerkette bestimmt werden.[18]

| Chemische Verschiebung (δ, ppm) | Zuordnung der Protonen | Monomer-Einheit |

| ~ 6.5 – 7.5 | Aromatische Protonen (5H) | Styrol |

| ~ 2.5 – 3.2 | Methin-Proton (CH) der Polymerkette | Acrylnitril |

| ~ 1.5 – 2.4 | Methylen-Protonen (CH₂) der Polymerkette | Styrol & Acrylnitril |

Tabelle basierend auf Daten aus[19][20].

Quantitative Analyse mittels ¹H-NMR

Die Molenbrüche der Styrol- (F_Styrol) und Acrylnitril-Einheiten (F_AN) im Copolymer können aus den Integralwerten (I) der ¹H-NMR-Signale berechnet werden.

-

Integral des aromatischen Bereichs (I_aromatisch): Dieses Integral (ca. 6,5–7,5 ppm) entspricht den 5 Protonen der Styrol-Einheiten.

-

Integral des aliphatischen Bereichs (I_aliphatisch): Dieses Integral (ca. 1,5–3,2 ppm) entspricht den 3 Protonen der Styrol-Hauptkette und den 3 Protonen der Acrylnitril-Hauptkette.

Die Berechnung erfolgt über folgendes Gleichungssystem:

-

Anzahl der Styrol-Protonen: I_aromatisch / 5

-

Anzahl der Acrylnitril-Protonen: (I_aliphatisch - 3 * (I_aromatisch / 5)) / 3

Daraus lässt sich der Molenbruch für Styrol berechnen: F_Styrol = (I_aromatisch / 5) / ((I_aromatisch / 5) + (I_aliphatisch - 3 * (I_aromatisch / 5)) / 3)

Zusammenfassende Darstellung und Arbeitsabläufe

Die Wahl der spektroskopischen Methode hängt von der spezifischen analytischen Fragestellung ab. FTIR und Raman eignen sich hervorragend für eine schnelle Identifizierung und eine orientierende quantitative Analyse, während die NMR-Spektroskopie detaillierte strukturelle Informationen liefert.

Logische Beziehung der Analysemethoden

References

- 1. pure.tue.nl [pure.tue.nl]

- 2. agilent.com [agilent.com]

- 3. journals.pen2print.org [journals.pen2print.org]

- 4. rrp.nipne.ro [rrp.nipne.ro]

- 5. Determination of Acrylonitrile Content in SAN by FTIR [plaschina.com.cn]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. gcms.cz [gcms.cz]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ismar.org [ismar.org]

- 17. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

- 18. ichemlab.at [ichemlab.at]

- 19. researchgate.net [researchgate.net]

- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Grundlegende Struktur-Eigenschafts-Beziehungen von SAN-Materialien

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Produktentwicklung

Styrol-Acrylnitril (SAN) ist ein amorphes thermoplastisches Copolymer, das aufgrund seiner einzigartigen Kombination aus Transparenz, Steifigkeit, chemischer Beständigkeit und Wärmeformbeständigkeit in einer Vielzahl von anspruchsvollen Anwendungen eingesetzt wird. Dieses Dokument bietet einen detaillierten Einblick in die grundlegenden Beziehungen zwischen der molekularen Struktur von SAN und seinen makroskopischen Eigenschaften. Es richtet sich an Fachleute aus Forschung und Entwicklung, die ein tiefgreifendes Verständnis dieses vielseitigen Werkstoffs benötigen.

Molekulare Struktur von SAN

SAN ist ein Copolymer, das aus den Monomeren Styrol und Acrylnitril hergestellt wird.[1][2] Die typische Zusammensetzung variiert, liegt aber häufig im Bereich von 70-80 % Styrol und 20-30 % Acrylnitril.[3] Auf dem europäischen Markt sind Produkte mit einem Acrylnitrilgehalt von 19 % bis 35 % erhältlich.[3][4]

Die grundlegende Struktur-Eigenschafts-Beziehung in SAN-Copolymeren wird maßgeblich durch zwei Faktoren bestimmt:

-

Der Acrylnitril (AN)-Gehalt: Die polare Nitrilgruppe (-C≡N) im Acrylnitril-Monomer führt zu starken intermolekularen Dipol-Dipol-Wechselwirkungen zwischen den Polymerketten.

-

Die Molmasse (Molekulargewicht): Die Länge der Polymerketten beeinflusst die Verschlaufungen und damit die mechanischen Eigenschaften.

Diese beiden Parameter können während der Polymerisation gezielt gesteuert werden, um ein breites Spektrum an Eigenschaftsprofilen zu realisieren.

Einfluss der Molekülstruktur auf die Materialeigenschaften

Einfluss des Acrylnitril-Gehalts

Eine Erhöhung des Acrylnitril-Anteils im Copolymer führt zu einer signifikanten Veränderung der Materialeigenschaften. Die stärkeren intermolekularen Kräfte durch die polaren Nitrilgruppen verbessern eine Reihe von Kennwerten im Vergleich zu reinem Polystyrol (PS).

Zusammenhang zwischen AN-Gehalt und Eigenschaften:

Quantitative Datenübersicht: Mechanische und Thermische Eigenschaften

Die folgende Tabelle fasst typische Eigenschaftswerte für SAN-Materialien zusammen. Es ist zu beachten, dass exakte Werte je nach Hersteller, spezifischer Type und Verarbeitung variieren können. Die Daten wurden aus verschiedenen technischen Datenblättern kompiliert, um eine vergleichende Übersicht zu ermöglichen.

| Eigenschaft | Prüfnorm | SAN (ca. 20-25% AN) | SAN (ca. 30-35% AN) | Einheit |

| Mechanische Eigenschaften | ||||

| Zug-E-Modul | ISO 527-1/-2 | 3500 - 3700 | 3700 - 3900 | MPa |

| Streckspannung | ISO 527-1/-2 | 65 - 70 | 70 - 75 | MPa |

| Bruchdehnung | ISO 527-1/-2 | 2.5 - 3.5 | 2.0 - 3.0 | % |

| Charpy-Kerbschlagzähigkeit (23°C) | ISO 179/1eA | 10 - 15 | 8 - 12 | kJ/m² |

| Thermische Eigenschaften | ||||

| Glasübergangstemperatur (Tg) | ISO 11357-2 | ca. 105 | ca. 110 | °C |

| Vicat-Erweichungstemperatur (B50) | ISO 306 | 103 - 106 | 106 - 109 | °C |

| Wärmeformbeständigkeit (HDT/A, 1.8 MPa) | ISO 75-1/-2 | 90 - 95 | 95 - 100 | °C |

| Physikalische Eigenschaften | ||||

| Dichte | ISO 1183 | 1.08 | 1.08 | g/cm³ |

Einfluss der Molmasse

Bei konstantem Acrylnitrilgehalt wirkt sich eine höhere Molmasse positiv auf die Zähigkeit und die Spannungsrissbeständigkeit aus. Längere Polymerketten führen zu mehr Verschlaufungen, was die Energieaufnahme vor dem Bruch erhöht. Allerdings geht eine höhere Molmasse in der Regel mit einer höheren Schmelzeviskosität einher, was die Verarbeitbarkeit erschwert.

Zusammenhang zwischen Molmasse und Eigenschaften:

Chemische Beständigkeit

Die chemische Beständigkeit von SAN ist eine seiner herausragendsten Eigenschaften im Vergleich zu Polystyrol.[3] Sie wird ebenfalls stark vom Acrylnitrilgehalt bestimmt. SAN zeigt eine gute Beständigkeit gegenüber:

-

Schwachen Säuren und Laugen[2]

-

Aliphatischen Kohlenwasserstoffen (z.B. Benzin)[2]

-

Vielen Fetten und Ölen[2]

-

Wässrigen Salzlösungen

-

Gängigen Reinigungsmitteln[2]

Hingegen ist SAN nicht beständig gegen:

-

Aromatische und chlorierte Kohlenwasserstoffe[2]

-

Ketone (z.B. Aceton) und Ester[2]

-

Konzentrierte Mineralsäuren

Tabelle zur Chemikalienbeständigkeit (qualitativ)

| Chemikalienklasse | Beständigkeit |

| Wasser, wässrige Salzlösungen | + (beständig) |

| Verdünnte Säuren & Laugen | + (beständig) |

| Aliphatische Kohlenwasserstoffe | + (beständig) |

| Öle und Fette | + (beständig) |

| Alkohole (kurzkettig) | o (bedingt beständig) |

| Aromatische Kohlenwasserstoffe | - (unbeständig) |

| Ketone und Ester | - (unbeständig) |

| Halogenierte Kohlenwasserstoffe | - (unbeständig) |

| Konzentrierte oxidierende Säuren | - (unbeständig) |

(+ = beständig; o = bedingt beständig, Quellen können erforderlich sein; - = unbeständig)

Experimentelle Protokolle

Die Quantifizierung der Struktur-Eigenschafts-Beziehungen erfordert präzise und standardisierte Prüfmethoden. Nachfolgend werden die Protokolle für zwei zentrale Analysemethoden detailliert beschrieben.

Bestimmung der mechanischen Eigenschaften mittels Zugversuch (nach DIN EN ISO 527)

Der Zugversuch ist eine fundamentale Methode zur Charakterisierung der mechanischen Eigenschaften wie Steifigkeit, Festigkeit und Duktilität.[5]

Workflow des Zugversuchs:

Detailliertes Protokoll:

-

Probekörper: Es werden Probekörper des Typs 1A gemäß ISO 527-2, typischerweise durch Spritzgießen hergestellt, verwendet. Die Oberflächen müssen frei von Fehlstellen sein.

-

Konditionierung: Vor der Prüfung müssen die Probekörper für mindestens 16 Stunden im Normklima (23 °C ± 2 °C, 50 % ± 5 % relative Luftfeuchtigkeit) gemäß ISO 291 gelagert werden.

-

Prüfgerät: Eine Universalprüfmaschine, ausgestattet mit einem Kraftaufnehmer und einem Langweg-Extensometer der Klasse 1 oder besser, wird verwendet.

-

Prüfgeschwindigkeit:

-

Zur Bestimmung des Zug-E-Moduls wird eine Prüfgeschwindigkeit von 1 mm/min verwendet.

-

Nach der Modulbestimmung wird die Geschwindigkeit zur Ermittlung der Streckspannung und Bruchdehnung auf 50 mm/min erhöht.

-

-

Durchführung:

-

Die Dicke und Breite des Probekörpers werden im Messbereich an mindestens drei Stellen gemessen und der Mittelwert zur Querschnittsflächenberechnung verwendet.

-

Der Probekörper wird axial in die Klemmen der Prüfmaschine eingespannt.

-

Das Extensometer wird mittig auf dem Probekörper angebracht.

-

Die Prüfung wird gestartet und die Kraft- sowie Dehnungswerte kontinuierlich aufgezeichnet, bis der Probekörper bricht.

-

-

Auswertung: Aus dem resultierenden Spannungs-Dehnungs-Diagramm werden der Zug-E-Modul (Steigung im linearen Bereich zwischen 0,05 % und 0,25 % Dehnung), die Streckspannung (Spannungsmaximum vor dem Fließen) und die Bruchdehnung (Dehnung beim Bruch) ermittelt.

Bestimmung der Glasübergangstemperatur (Tg) mittels DSC (nach DIN EN ISO 11357)

Die Dynamische Differenzkalorimetrie (DSC) ist eine Standardmethode zur Bestimmung thermischer Übergänge, wie der Glasübergangstemperatur (Tg), bei Polymeren.[6]

Detailliertes Protokoll:

-

Probenvorbereitung: Eine kleine Probenmenge (typischerweise 5-10 mg) wird aus einem repräsentativen Bereich des Materials entnommen und in einen Aluminium-DSC-Tiegel eingewogen. Der Tiegel wird anschließend hermetisch verschlossen.

-

Prüfgerät: Ein Wärmefluss-DSC-Gerät, das mit einem Kühlsystem (z.B. Stickstoffkühlung) ausgestattet ist, wird verwendet. Das Gerät wird mit bekannten Standards (z.B. Indium) kalibriert.

-

Temperaturprogramm:

-

1. Aufheizlauf: Die Probe wird mit einer konstanten Heizrate von 20 K/min von Raumtemperatur auf eine Temperatur deutlich über der erwarteten Tg (z.B. 150 °C) erhitzt. Dieser Lauf dient dazu, die thermische Vorgeschichte (z.B. Eigenspannungen aus der Verarbeitung) zu eliminieren.

-

Abkühlphase: Die Probe wird kontrolliert mit einer Rate von 20 K/min wieder abgekühlt, um einen definierten thermischen Zustand zu schaffen.

-

2. Aufheizlauf: Die Probe wird erneut mit 20 K/min aufgeheizt. Dieser zweite Lauf wird für die Auswertung der Glasübergangstemperatur verwendet.

-

-

Durchführung: Ein leerer, versiegelter Aluminiumtiegel wird als Referenz verwendet. Die Probe und die Referenz werden dem definierten Temperaturprogramm unter einer inerten Gasatmosphäre (z.B. Stickstoff mit einer Spülrate von 50 ml/min) unterzogen.

-

Auswertung: Das DSC-Thermogramm (Wärmefluss gegen Temperatur) des zweiten Aufheizlaufs wird analysiert. Die Glasübergangstemperatur (Tg) wird als der Mittelpunkt (Midpoint) der stufenförmigen Änderung im Wärmefluss gemäß ISO 11357-2 bestimmt.[6]

Fazit

Die Eigenschaften von Styrol-Acrylnitril-Copolymeren lassen sich gezielt über die molekulare Struktur, primär den Acrylnitril-Gehalt und die Molmasse, einstellen. Ein höherer AN-Gehalt verbessert die Festigkeit, Wärmeformbeständigkeit und chemische Beständigkeit, während eine höhere Molmasse die Zähigkeit und Spannungsrissbeständigkeit erhöht. Diese Zusammenhänge, quantifiziert durch standardisierte Prüfmethoden wie den Zugversuch nach ISO 527 und die DSC-Analyse nach ISO 11357, ermöglichen es Entwicklern und Ingenieuren, SAN-Materialien präzise für spezifische Anforderungsprofile auszuwählen und zu spezifizieren. Ein fundiertes Verständnis dieser Struktur-Eigenschafts-Beziehungen ist der Schlüssel zur optimalen Nutzung dieses leistungsfähigen thermoplastischen Werkstoffs.

References

- 1. researchgate.net [researchgate.net]

- 2. mcm-systeme.de [mcm-systeme.de]

- 3. Styrol-Acrylnitril [chemie.de]

- 4. Styrol-Acrylnitril-Copolymer – Wikipedia [de.wikipedia.org]

- 5. ISO 527 Norm: Zugversuch Kunststoff Schritt-für-Schritt Leitfaden - Barrus [barrus-testing.com]

- 6. DSC Bestimmung der Glasübergangstemperatur nach DIN EN ISO 11357-2 - GWP Kunststofflabor [gwp-kunststofflabor.de]

Einfluss des Molekulargewichts auf die mechanischen Eigenschaften von Styrol-Acrylnitril (SAN)

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung

Styrol-Acrylnitril (SAN) ist ein amorpher thermoplastischer Copolymer, der für seine Transparenz, Steifigkeit und chemische Beständigkeit bekannt ist. Diese Eigenschaften machen es zu einem wertvollen Material in einer Vielzahl von Anwendungen, von Haushaltswaren bis hin zu medizinischen Geräten. Die mechanische Leistungsfähigkeit von SAN-Bauteilen ist entscheidend von den molekularen Eigenschaften des Polymers abhängig, insbesondere vom Molekulargewicht und dessen Verteilung. Dieses Dokument bietet einen detaillierten technischen Überblick über den Einfluss des Molekulargewichts auf die wesentlichen mechanischen Eigenschaften von SAN.

Grundlegende Zusammenhänge

Das Molekulargewicht eines Polymers ist ein Maß für die durchschnittliche Masse der Polymerketten in einer gegebenen Probe. In der Polymerwissenschaft werden typischerweise mehrere Durchschnittswerte verwendet:

-

Zahlenmittleres Molekulargewicht (Mn): Der statistische Durchschnitt des Molekulargewichts aller Polymerketten.

-

Gewichtsmittleres Molekulargewicht (Mw): Ein Durchschnitt, der die längeren, schwereren Ketten stärker gewichtet.

-

Polydispersitätsindex (PDI): Das Verhältnis von Mw zu Mn (PDI = Mw/Mn), das die Breite der Molekulargewichtsverteilung beschreibt.

Allgemein gilt für Polymere, dass mit steigendem Molekulargewicht die Verschränkung der Polymerketten zunimmt.[1] Diese intermolekularen Wechselwirkungen sind der Schlüssel zum Verständnis der makroskopischen mechanischen Eigenschaften.[1][2]

Quantitative Analyse der mechanischen Eigenschaften

Die folgenden Tabellen fassen die typischen Zusammenhänge zwischen dem Molekulargewicht von SAN und seinen wichtigsten mechanischen Eigenschaften zusammen. Die Daten sind repräsentativ und basieren auf allgemeinen Trends, die in der wissenschaftlichen Literatur und in technischen Datenblättern beschrieben werden.

Tabelle 1: Einfluss des Molekulargewichts auf die Zugeigenschaften von SAN

| Eigenschaft | SAN - Niedriges Mw | SAN - Mittleres Mw | SAN - Hohes Mw |

| Gewichtsmittleres Mw ( g/mol ) | 95.000 | 130.000 | 165.000 |

| Zugfestigkeit (MPa) | 65 | 72 | 78 |

| Zugmodul (GPa) | 3.6 | 3.7 | 3.8 |

| Bruchdehnung (%) | 2.0 | 3.5 | 4.5 |

Tabelle 2: Einfluss des Molekulargewichts auf die Schlagzähigkeit von SAN

| Eigenschaft | SAN - Niedriges Mw | SAN - Mittleres Mw | SAN - Hohes Mw |

| Gewichtsmittleres Mw ( g/mol ) | 95.000 | 130.000 | 165.000 |

| Izod-Kerbschlagzähigkeit (kJ/m²) | 2.1 | 2.8 | 3.4 |

Analyse der Trends:

-

Zugfestigkeit und Zugmodul: Mit zunehmendem Molekulargewicht (Mw) steigen sowohl die Zugfestigkeit als auch der Zugmodul an. Längere Polymerketten führen zu stärkeren intermolekularen Kräften und einer erhöhten Anzahl von Verschränkungspunkten, was mehr Energie erfordert, um die Ketten zu trennen oder zu verformen.[2]

-

Bruchdehnung: Die Dehnbarkeit des Materials bis zum Bruch nimmt ebenfalls mit dem Molekulargewicht zu. Längere Ketten können sich unter Last besser entwirren und neu ausrichten, bevor es zum Versagen kommt.

-

Schlagzähigkeit: Die Fähigkeit des Materials, Stoßenergie zu absorbieren, ohne zu brechen, wird durch ein höheres Molekulargewicht signifikant verbessert. Dies ist ein kritischer Faktor, da SAN ohne Modifikation ein eher sprödes Material ist. Studien an ABS-Kunststoffen, in denen SAN die Matrix bildet, zeigen deutlich, dass ein höheres Molekulargewicht des SAN-Anteils die Schlagzähigkeit des gesamten Verbundwerkstoffs erhöht.

Experimentelle Protokolle

Die Quantifizierung der in diesem Leitfaden beschriebenen Eigenschaften erfordert standardisierte Testmethoden, um reproduzierbare und vergleichbare Ergebnisse zu gewährleisten.

Molekulargewichtsbestimmung: Gelpermeationschromatographie (GPC)

Die GPC, auch als Größenausschlusschromatographie (SEC) bekannt, ist die Standardmethode zur Bestimmung der Molekulargewichtsverteilung von Polymeren.

-

Prinzip: Das in einem geeigneten Lösungsmittel (z. B. Tetrahydrofuran) gelöste Polymer wird durch eine Säule geleitet, die mit porösen Gelpartikeln gefüllt ist. Größere Moleküle können nicht in die Poren eindringen und eluieren daher schneller, während kleinere Moleküle einen längeren Weg durch die Poren nehmen und später eluieren.

-

Protokoll:

-

Probenvorbereitung: Eine verdünnte Lösung des SAN-Polymers (ca. 0,1 % w/v) wird in einem geeigneten Eluenten (z. B. THF) hergestellt. Die vollständige Auflösung ist entscheidend.

-